(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a methoxybenzylidene group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene moiety.
Esterification: The final step is the esterification of the intermediate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups in the benzofuran core can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry
In materials science, the compound could be used as a building block for the synthesis of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism by which (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(E)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: The E-isomer of the compound, differing in the configuration around the double bond.
tert-butyl 2-((2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: A similar compound with a hydroxy group instead of a methoxy group.
tert-butyl 2-((2-(2-methoxybenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: A derivative with a methoxybenzyl group instead of a methoxybenzylidene group.
Uniqueness
The unique combination of the benzofuran core, methoxybenzylidene group, and tert-butyl ester in (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate distinguishes it from similar compounds. This specific structure may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-15-9-10-16-18(12-15)27-19(21(16)24)11-14-7-5-6-8-17(14)25-4/h5-12H,13H2,1-4H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCBDOBHQQUNKE-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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